

4-Amino-6-chloro-5-methoxypyrimidine CAS number and nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Amino-6-chloro-5-methoxypyrimidine
Cat. No.:	B1329404

[Get Quote](#)

An In-depth Technical Guide to 4-Amino-6-chloro-5-methoxypyrimidine

This technical guide provides a comprehensive overview of **4-Amino-6-chloro-5-methoxypyrimidine**, a key chemical intermediate in pharmaceutical development. The document details its chemical identity, properties, a potential synthesis route, and its role in the broader context of drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identification and Nomenclature

4-Amino-6-chloro-5-methoxypyrimidine is a substituted pyrimidine with the chemical formula C5H6ClN3O. Its unique structure makes it a valuable building block in the synthesis of more complex molecules.

Identifier	Value
CAS Number	5018-41-7[1]
IUPAC Name	6-chloro-5-methoxy-pyrimidin-4-amine
Synonyms	4-Amino-6-chloro-5-methoxypyrimidine
Molecular Formula	C5H6ClN3O[1]
Molecular Weight	159.57 g/mol

Physicochemical Properties

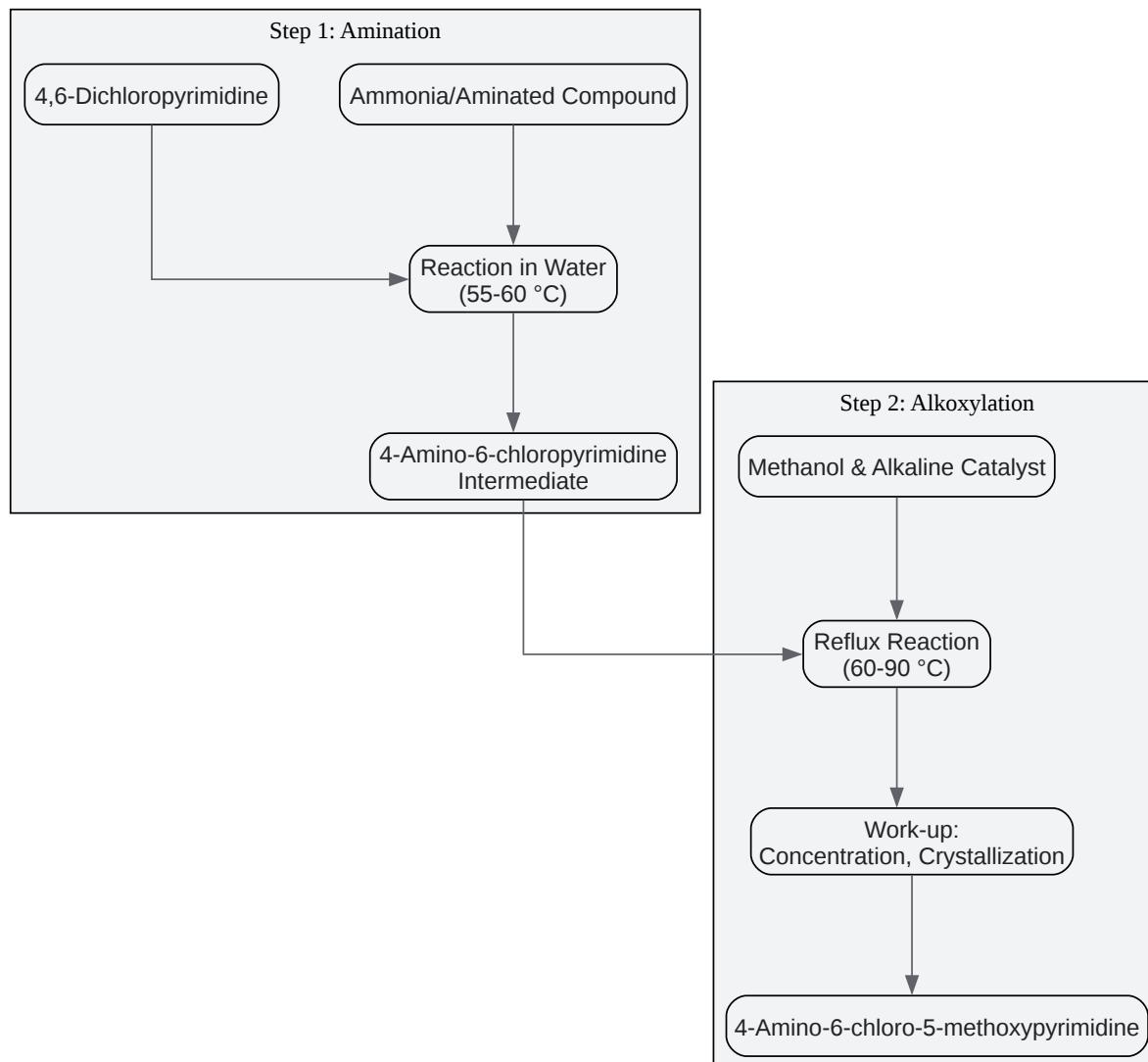
The physical and chemical properties of **4-Amino-6-chloro-5-methoxypyrimidine** are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Appearance	Light yellow to yellow solid	ChemicalBook
Purity	Available at 97.0%	Guidechem[1]
Melting Point	146-148 °C	ChemicalBook[2]
Storage	2-8°C (protect from light)	ChemicalBook[2]

Synthesis Protocol

A potential synthetic route for 4-amino-6-alkoxyl pyrimidine compounds, including **4-Amino-6-chloro-5-methoxypyrimidine**, is described in patent CN102516182B. The process involves a two-step reaction starting from a 4,6-dichloropyrimidine compound.[3]

Experimental Protocol:


Step 1: Amination

- 4,6-dichloropyrimidine compounds are reacted with ammonia or aminated compounds in water.[3]
- The molar ratio of the 4,6-dichloropyrimidine to water is maintained between 1:16 and 1:33. [3]
- The reaction temperature is controlled between 55-60 °C.[3]
- This step yields a 4-amino-6-chloropyrimidine intermediate.[3]

Step 2: Alkylation

- The 4-amino-6-chloropyrimidine intermediate is mixed with an alcohol (in this case, methanol) and an alkaline catalyst.[3]

- The molar ratio of the alkaline catalyst to the 4-amino-6-chloropyrimidine compound is between 1:1 and 4:1.[3]
- The mixture undergoes a reflux reaction at a temperature of 60-90 °C.[3]
- The reaction is monitored until the residual amount of the starting material is ≤0.1%. [3]
- The resulting solution is concentrated under reduced pressure.[3]
- The residue is dissolved in water and cooled for crystallization to obtain the final 4-amino-6-methoxy pyrimidine product after solid-liquid separation.[3]

[Click to download full resolution via product page](#)

A potential two-step synthesis workflow for **4-Amino-6-chloro-5-methoxypyrimidine**.

Role in Drug Development

4-Amino-6-chloro-5-methoxypyrimidine is cited as a pharmaceutical intermediate.^[1] This indicates its utility as a starting material or a building block in the synthesis of active pharmaceutical ingredients (APIs). The pyrimidine scaffold is a common feature in many biologically active compounds, including kinase inhibitors and other therapeutic agents.

The general workflow from a chemical intermediate to a potential drug candidate that may interact with a biological signaling pathway is illustrated below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. 4-Chloro-5-methoxypyrimidin-2-amine CAS#: 4763-36-4 [amp.chemicalbook.com]
- 3. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Amino-6-chloro-5-methoxypyrimidine CAS number and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329404#4-amino-6-chloro-5-methoxypyrimidine-cas-number-and-nomenclature]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com